molecular formula C11H12ClNO2S B2615843 N-(2-chloroacetyl)-3-(phenylsulfanyl)propanamide CAS No. 565194-61-8

N-(2-chloroacetyl)-3-(phenylsulfanyl)propanamide

Cat. No.: B2615843
CAS No.: 565194-61-8
M. Wt: 257.73
InChI Key: DQZUDJVZWLAAKK-UHFFFAOYSA-N
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Description

N-(2-chloroacetyl)-3-(phenylsulfanyl)propanamide is an organic compound with a molecular formula of C11H12ClNO2S This compound is characterized by the presence of a chloroacetyl group, a phenylsulfanyl group, and a propanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-chloroacetyl)-3-(phenylsulfanyl)propanamide typically involves the reaction of 3-(phenylsulfanyl)propanoic acid with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroacetyl chloride. The general reaction scheme is as follows:

3-(phenylsulfanyl)propanoic acid+chloroacetyl chloridetriethylamineThis compound\text{3-(phenylsulfanyl)propanoic acid} + \text{chloroacetyl chloride} \xrightarrow{\text{triethylamine}} \text{this compound} 3-(phenylsulfanyl)propanoic acid+chloroacetyl chloridetriethylamine​this compound

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the

Properties

IUPAC Name

N-(2-chloroacetyl)-3-phenylsulfanylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClNO2S/c12-8-11(15)13-10(14)6-7-16-9-4-2-1-3-5-9/h1-5H,6-8H2,(H,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQZUDJVZWLAAKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)SCCC(=O)NC(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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